Here are some areas of scientific research where 1,2-Epoxytetradecane finds application:
Researchers utilize 1,2-Epoxytetradecane as a substrate to investigate enzymatic epoxidation reactions. These reactions involve enzymes that introduce epoxide groups into molecules. By studying how enzymes interact with 1,2-Epoxytetradecane, scientists can gain insights into the mechanisms of these reactions and the enzymes themselves [].
1,2-Epoxytetradecane, particularly its chiral form (R)-(+)-1,2-Epoxytetradecane, serves as a valuable building block in organic synthesis. Chiral molecules exist in mirror-image forms, and (R)-(+)-1,2-Epoxytetradecane can be incorporated into other molecules to create new chiral compounds with specific properties [].
Scientific research explores the potential of 1,2-Epoxytetradecane as a starting material for developing new drugs. Additionally, its reactivity allows researchers to probe the mechanisms of action of certain enzymes, particularly those involved in metabolizing foreign chemicals in the body [].
1,2-Epoxytetradecane is a synthetic compound with the formula C14H28O. It exists as a clear, colorless liquid with an ether-like odor [].
The key feature of 1,2-Epoxytetradecane is its molecular structure. It consists of a 14-carbon chain (tetradecane) with an epoxide group (a three-membered ring containing an oxygen atom) attached between the first and second carbon atoms (1,2-). This epoxide ring is highly reactive due to the strain within the three-membered ring [].
The epoxide group in 1.2-Epoxytetradecane undergoes ring-opening reactions in the presence of nucleophiles (compounds with electron-donating groups). This can lead to the formation of various branched alcohols depending on the attacking nucleophile [].
For example, the reaction with water (a nucleophile) in acidic conditions would lead to the formation of a diol (a molecule with two hydroxyl groups) as shown:
C14H28O (1,2-Epoxytetradecane) + H2O -> C14H30O2 (Diol) [balanced equation]
Currently, there is no scientific research readily available on a specific mechanism of action for 1,2-Epoxytetradecane in biological systems. Its potential application might lie in its reactivity with other molecules due to the epoxide group.
Irritant;Environmental Hazard